

# Toxicological Profile of Perfluorononanesulfonic Acid in Animal Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### Introduction

Perfluorononanesulfonic acid (PFNA) is a member of the per- and polyfluoroalkyl substances (PFAS) class of chemicals. These synthetic compounds are characterized by their remarkable persistence in the environment and their tendency to bioaccumulate.[1][2] Due to their widespread use in various industrial and consumer products, there is growing concern about their potential adverse effects on human health.[3] Animal models are crucial for elucidating the toxicological profile of PFNA and understanding its potential risks to humans. This technical guide provides a comprehensive overview of the toxicological effects of PFNA observed in animal studies, with a focus on quantitative data, experimental methodologies, and key molecular pathways involved.

### **Developmental and Reproductive Toxicity**

PFNA has been shown to induce significant developmental and reproductive toxicity in animal models, particularly in rodents. Effects observed include reduced survival of offspring, developmental delays, and impacts on reproductive organs.

# **Key Findings from Developmental Toxicity Studies in Mice**

#### Foundational & Exploratory





Gestational exposure to PFNA in mice has been demonstrated to cause a range of adverse effects on offspring. In a study using timed-pregnant CD-1 mice, oral gavage of PFNA from gestational day 1 to 17 resulted in significant neonatal mortality.[4] While pups in the 1 and 3 mg/kg/day dose groups showed no significant difference in postnatal survival compared to controls, a high mortality rate of 80% was observed within the first 10 days of life in the 5 mg/kg/day group.[4] Notably, dams in the 10 mg/kg/day dose group were unable to carry their pregnancies to term.[4] Surviving neonates exposed to PFNA exhibited dose-dependent delays in eye opening and the onset of puberty.[4]

Another study in mice found that prenatal exposure to PFNA negatively impacts the survival and development of pups.[3] Adverse effects included reduced postnatal survival at a dose of 5 mg/kg/day, as well as delayed eye opening, delayed puberty, increased liver weight, and reduced body weight at doses of 3 and 5 mg/kg/day.[3]

The mechanism of PFNA-induced developmental toxicity appears to be at least partially dependent on the activation of peroxisome proliferator-activated receptor-alpha (PPAR $\alpha$ ).[3] Studies using PPAR $\alpha$  knockout mice revealed that the developmental effects of PFNA, such as impacts on pup survival, eye opening, and body weight, are dependent on the presence of PPAR $\alpha$ .[3]

#### **Reproductive Toxicity in Rodents**

Animal studies have also highlighted the potential for PFNA to adversely affect the reproductive system. In rats, exposure to PFNA has been associated with reduced sperm counts in males.

[5] Furthermore, plasma testosterone levels were decreased in male rats exposed to PFNA, while they were increased in female rats.[5][6]

The following table summarizes key quantitative data from developmental and reproductive toxicity studies of PFNA in animal models.



| Species/Str<br>ain               | Dose<br>(mg/kg/day)          | Route of<br>Administrat<br>ion | Duration of<br>Exposure | Key<br>Findings                                                                                                                                                    | Reference |
|----------------------------------|------------------------------|--------------------------------|-------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| CD-1 Mice                        | 1, 3, 5, 10                  | Oral Gavage                    | Gestational<br>Day 1-17 | 10 mg/kg: Inability to carry pregnancy. 5 mg/kg: 80% neonatal mortality in the first 10 days. Dose- dependent delays in eye opening and puberty onset.             | [4]       |
| 129S1/SvlmJ<br>Wild-Type<br>Mice | 0.83, 1.1, 1.5,              | Oral Gavage                    | Gestational<br>Day 1-18 | 1.1 and 2 mg/kg: Reduced number of live pups at birth and decreased offspring survival to weaning. 2 mg/kg: Delayed eye opening and reduced pup weight at weaning. | [6]       |
| Rats (males)                     | 0, 0.63, 1.25,<br>2.5, 5, 10 | Oral Gavage                    | 28 days                 | Reduced<br>sperm<br>counts.                                                                                                                                        | [5][6]    |



|                   |                                  |             |         | Decreased                             |        |
|-------------------|----------------------------------|-------------|---------|---------------------------------------|--------|
|                   |                                  |             |         | plasma                                |        |
|                   |                                  |             |         | testosterone                          |        |
|                   |                                  |             |         | levels.                               |        |
| Rats<br>(females) | 0, 1.56, 3.12,<br>6.25, 12.5, 25 | Oral Gavage | 28 days | Increased plasma testosterone levels. | [5][6] |

## **Immunotoxicity**

A growing body of evidence from animal studies indicates that PFNA can exert significant immunotoxic effects, including suppression of the immune system.

#### **Effects on Lymphoid Organs and Immune Cells**

Studies in BALB/c mice have demonstrated that exposure to PFNA can lead to a decrease in the weight of lymphoid organs.[7][8] Following 14 days of oral gavage with PFNA, researchers observed cell cycle arrest and apoptosis in both the spleen and thymus.[7][8] In the thymus, PFNA primarily affected CD4+CD8+ thymocytes, suggesting interference with T-cell maturation.[5][7][8] In the spleen, F4/80+, CD11c+, and CD49b+ cells were the main targets.[7]

#### **Altered Cytokine Production and Immune Responses**

PFNA exposure has been shown to impair the production of key cytokines by splenic lymphocytes. Although T-lymphocyte blastogenesis induced by concanavalin A was not altered, the production of interleukin-4 (IL-4) and interferon-gamma (IFN-γ) was significantly impaired. [8] In male rats, oral exposure to PFNA for 14 days resulted in reduced thymus weights and decreased concentrations of interleukin-2 (IL-2) at doses of 3 and 5 mg/kg/day, while the concentration of interleukin-1 (IL-1) was increased.[5][6]

The National Toxicology Program has cited robust evidence from animal studies indicating that PFNA causes thymus atrophy, reduced lymphocyte counts, and weakened T-cell-dependent antibody responses.[1]



The table below summarizes key findings from immunotoxicity studies of PFNA in animal models.

| Species/Str<br>ain | Dose<br>(mg/kg/day) | Route of<br>Administrat<br>ion | Duration of Exposure | Key<br>Findings                                                                                                                                               | Reference |
|--------------------|---------------------|--------------------------------|----------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| BALB/c Mice        | 1, 3, 5             | Oral Gavage                    | 14 days              | Decreased lymphoid organ weight. Cell cycle arrest and apoptosis in spleen and thymus. Modulation of CD4+CD8+ thymocytes. Impaired IL-4 and IFN-y production. | [7][8]    |
| Rats (males)       | 1, 3, 5             | Oral Gavage                    | 14 days              | 3 and 5 mg/kg: Reduced thymus weights and IL-2 concentration . Increased IL-1 concentration                                                                   | [5][6]    |

## **Hepatotoxicity and Carcinogenicity**

The liver is a primary target organ for PFNA toxicity in animal models. Effects range from increased liver weight to hepatocellular hypertrophy and the potential for tumor promotion.



#### **Hepatic Effects**

Similar to other perfluoroalkyl acids, PFNA exposure is associated with hepatomegaly (increased liver weight) in pregnant dams and their offspring.[4] This increase in liver weight has been observed to persist into adulthood.[4] Histopathological examinations in rats have revealed hepatocyte cytoplasmic alteration and hepatocyte hypertrophy.[5][6]

The activation of PPARα is a key mechanism underlying the hepatotoxic effects of PFNA.[3][4] Evaluation of gene expression in fetal and neonatal livers showed a robust activation of PPARα target genes, similar to the response seen with PFOA.[4]

### Carcinogenicity

While PFNA is not officially classified as a human carcinogen, toxicological studies in rodents have shown that it can induce peroxisome proliferation, hepatocellular hypertrophy, and an increased incidence of liver tumors.[1] Animal studies suggest that PFNA may act as a promoter in multi-stage carcinogenesis, particularly in the liver and endocrine-related tissues.[1] The activation of PPARα pathways by PFNA has been linked to liver and pancreatic tumors in animal studies.[1]

The following table summarizes key findings related to the hepatotoxicity of PFNA in animal models.



| Species/Str<br>ain                   | Dose<br>(mg/kg/day)                     | Route of<br>Administrat<br>ion | Duration of<br>Exposure | Key<br>Findings                                                                                         | Reference |
|--------------------------------------|-----------------------------------------|--------------------------------|-------------------------|---------------------------------------------------------------------------------------------------------|-----------|
| CD-1 Mice<br>(dams and<br>offspring) | 5                                       | Oral Gavage                    | Gestational<br>Day 1-17 | Hepatomegal y in dams. Increased liver weight in offspring persisting into adulthood.                   | [4]       |
| Rats                                 | 5, 10 (males);<br>12.5, 25<br>(females) | Oral Gavage                    | 28 days                 | Increased liver weights and liver enzyme activities. Hepatocyte cytoplasmic alteration and hypertrophy. | [5][6]    |

#### **Experimental Protocols**

Detailed methodologies are crucial for the interpretation and replication of toxicological studies. Below are summaries of the experimental protocols for key studies cited in this guide.

#### **Developmental Toxicity Study in CD-1 Mice**

- Animal Model: Timed-pregnant CD-1 mice.
- Dosing: PFNA was administered daily by oral gavage on gestational days 1-17.
- Dose Groups: 0 (water vehicle), 1, 3, 5, or 10 mg/kg/day.
- Endpoints Measured: Maternal health, number of implantations, fetal viability, fetal weight, postnatal survival of pups, developmental landmarks (eye opening, puberty onset), and organ weights. Gene expression analysis was performed on fetal and neonatal livers.



• Reference:[4]

#### Immunotoxicity Study in BALB/c Mice

- Animal Model: Male BALB/c mice.
- Dosing: PFNA was administered daily via gastric gavage for 14 days.
- Dose Groups: 0, 1, 3, or 5 mg/kg/day.
- Endpoints Measured: Body weight, lymphoid organ weights (spleen, thymus), cell cycle analysis and apoptosis in spleen and thymus, immunophenotyping of splenocytes and thymocytes (CD4+CD8+, F4/80+, CD11c+, CD49b+), T-lymphocyte blastogenesis, cytokine production (IL-4, IFN-γ), serum cortisol and adrenocorticotrophic hormone levels, and expression of PPAR-α, PPAR-γ, and glucocorticoid receptors.
- Reference:[7][8]

#### 28-Day Repeated Dose Oral Gavage Study in Rats

- Animal Model: Male and female rats.
- Dosing: PFNA was administered once daily for 28 days.
- Dose Groups (males): 0, 0.63, 1.25, 2.5, 5, or 10 mg/kg/day.
- Dose Groups (females): 0, 1.56, 3.12, 6.25, 12.5, or 25 mg/kg/day.
- Endpoints Measured: Mortality, body weights, liver weights, liver enzyme activities, gene
  expression (Acox1, Cyp4a1, Cyp2b1, Cyp2b2), estrous cyclicity, sperm counts, thyroidstimulating hormone (TSH) levels, plasma testosterone concentrations, and histopathology
  of target organs (liver, bone marrow, spleen, thymus).
- Reference:[5]

# Signaling Pathways and Experimental Workflows PPARα Signaling Pathway in PFNA-Induced Toxicity



The activation of Peroxisome Proliferator-Activated Receptor Alpha (PPARα) is a central mechanism in PFNA-induced toxicity, particularly in the liver and in developmental processes.



Click to download full resolution via product page

Caption: PPARa signaling pathway activated by PFNA.

# **Experimental Workflow for a Typical Developmental Toxicity Study**

The following diagram illustrates a standard workflow for investigating the developmental toxicity of a compound like PFNA in a rodent model.





Click to download full resolution via product page

Caption: Workflow for a developmental toxicity study.

#### **Logical Relationship in PFNA Immunotoxicity**

This diagram illustrates the logical progression from PFNA exposure to the observed immunotoxic outcomes in animal models.





Click to download full resolution via product page

Caption: Logical flow of PFNA-induced immunotoxicity.

#### Conclusion

The toxicological profile of **perfluorononanesulfonic acid** in animal models reveals a multiorgan toxicant with significant effects on development, reproduction, the immune system, and the liver. Developmental toxicity is marked by neonatal mortality and developmental delays, while reproductive toxicity includes impacts on sperm and sex hormones. Immunotoxicity manifests as lymphoid organ atrophy, altered immune cell populations, and suppressed immune responses. Hepatotoxicity is characterized by liver enlargement and cellular changes, with evidence suggesting a potential for carcinogenicity. A key molecular mechanism underlying many of these effects is the activation of the PPAR $\alpha$  signaling pathway. The data and experimental frameworks presented in this guide provide a comprehensive resource for



researchers and professionals working to understand and mitigate the risks associated with PFNA exposure.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. pfaswaterexperts.org [pfaswaterexperts.org]
- 2. Occurrence and Toxicity Mechanisms of Perfluorononanoic Acid, Perfluorodecanoic Acid, and Perfluoroundecanoic Acid in Fish: A Review PMC [pmc.ncbi.nlm.nih.gov]
- 3. Developmental Effects of Perfluorononanoic Acid in the Mouse Are Dependent on Peroxisome Proliferator-Activated Receptor-Alpha PMC [pmc.ncbi.nlm.nih.gov]
- 4. Developmental toxicity of perfluorononanoic acid in mice PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. s3-euw1-ap-pe-df-pch-content-store-p.s3.eu-west-1.amazonaws.com [s3-euw1-ap-pe-df-pch-content-store-p.s3.eu-west-1.amazonaws.com]
- 6. s3-euw1-ap-pe-df-pch-content-store-p.s3.eu-west-1.amazonaws.com [s3-euw1-ap-pe-df-pch-content-store-p.s3.eu-west-1.amazonaws.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Immunotoxic effects of perfluorononanoic acid on BALB/c mice PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Toxicological Profile of Perfluorononanesulfonic Acid in Animal Models: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8822145#toxicological-profile-of-perfluorononanesulfonic-acid-in-animal-models]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com